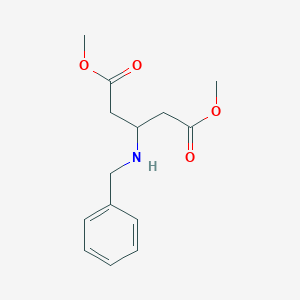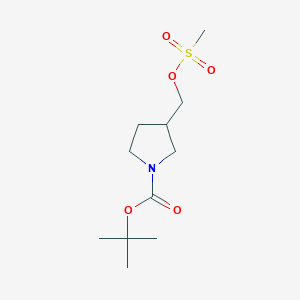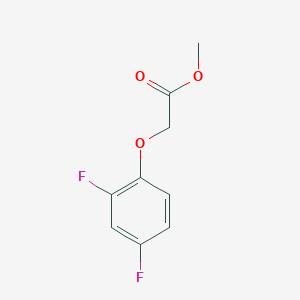
Tert-butyl (4-hydroxycyclohexyl)carbamate
Descripción general
Descripción
Tert-butyl (4-hydroxycyclohexyl)carbamate is a chemical compound that serves as an intermediate in the synthesis of various biologically active compounds. It is characterized by the presence of a tert-butyl carbamate group attached to a hydroxycyclohexyl moiety. This structure is a key feature in several synthetic routes aimed at producing pharmaceuticals and natural products with significant biological activities .
Synthesis Analysis
The synthesis of tert-butyl (4-hydroxycyclohexyl)carbamate and its derivatives often involves multi-step organic reactions. For instance, an enantioselective synthesis route was developed for a related compound using iodolactamization as a key step, which is crucial for producing potent CCR2 antagonists . Another synthesis approach for a tert-butyl carbamate derivative utilized tert-butyl N-hydroxycarbamate in a methanol-water mixture, showcasing the versatility of tert-butyl carbamates as building blocks in organic synthesis . Additionally, a scalable synthesis route was described for an enantiomerically pure tert-butyl carbamate, highlighting the importance of such intermediates in large-scale production . These synthetic methods emphasize the adaptability and significance of tert-butyl carbamates in the field of synthetic organic chemistry.
Molecular Structure Analysis
The molecular structure of tert-butyl (4-hydroxycyclohexyl)carbamate derivatives has been elucidated through various analytical techniques. For example, the crystal structure of a protected β-d-2-deoxyribosylamine analogue confirmed the relative substitution pattern of the cyclopentane ring, which is essential for the enantioselective synthesis of carbocyclic analogues of nucleotides . Such detailed structural analyses are fundamental for understanding the stereochemistry and reactivity of these compounds.
Chemical Reactions Analysis
Tert-butyl carbamates undergo a variety of chemical reactions that demonstrate their utility as intermediates. They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Moreover, the electrochemical hydrodimerisation of a tert-butyl cyclohexene derivative was shown to be highly stereoselective, resulting in a hydrodimer with a specific stereochemical arrangement10. These reactions highlight the chemical versatility and potential applications of tert-butyl carbamate derivatives in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl (4-hydroxycyclohexyl)carbamate derivatives are influenced by their functional groups and molecular geometry. These properties are crucial for their reactivity and application in synthesis. For instance, the tert-butyl group provides steric bulk, which can influence the outcome of reactions and the stability of intermediates 10. Understanding these properties is essential for optimizing synthetic routes and for the successful application of these compounds in the synthesis of target molecules.
Aplicaciones Científicas De Investigación
Enantioselective Synthesis
Tert-butyl (4-hydroxycyclohexyl)carbamate is an important intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. The crystal structure of this compound confirms the relative substitution of the cyclopentane ring, which is crucial in β-2-deoxyribosylamine (Ober, Marsch, Harms, & Carell, 2004).
Organic Synthesis
This compound is used in the synthesis of various organic intermediates. For example, it's involved in the preparation of certain ethanamine derivatives, highlighting its versatility in organic synthesis (Zhong-Qian Wu, 2011).
Characterization of Genotoxic Impurities
It plays a role in the characterization and evaluation of genotoxic impurities in pharmaceuticals. A study used this compound for identifying trace levels of genotoxic impurities in Bictegravir sodium, an active pharmaceutical ingredient (Puppala, Subbaiah, & Maheswaramma, 2022).
Synthesis of Biologically Active Compounds
Tert-butyl (4-hydroxycyclohexyl)carbamate is also an intermediate in the synthesis of biologically active compounds such as omisertinib (AZD9291), used in targeted cancer therapies (Zhao, Guo, Lan, & Xu, 2017).
Application in Curtius Rearrangement
The compound is instrumental in Curtius rearrangement processes, where it’s used to transform carboxylic acids into tert-butyl carbamates under mild conditions, showing its applicability in complex organic reactions (Lebel & Leogane, 2005).
Detection of Acid Vapors
Tert-butyl modified carbazole derivatives, including this compound, have been used to create nanofibers that are effective in detecting volatile acid vapors, indicating its potential in developing sensory materials (Sun, Xue, Sun, Gong, Wang, & Lu, 2015).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl N-(4-hydroxycyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-4-6-9(13)7-5-8/h8-9,13H,4-7H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQARDWKWPIRJEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347011 | |
| Record name | trans-tert-Butyl (4-hydroxycyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (4-hydroxycyclohexyl)carbamate | |
CAS RN |
111300-06-2, 167081-25-6 | |
| Record name | trans-tert-Butyl (4-hydroxycyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-tert-butyl N-[(1r,4r)-4-hydroxycyclohexyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-4-(tert-Butoxycarbonylamino)cyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2,4-difluorophenoxy)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B129626.png)
![(7R)-7-(hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B129630.png)
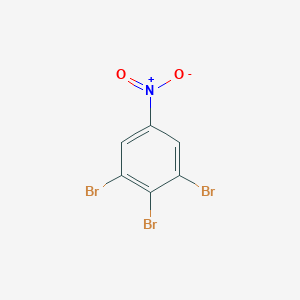
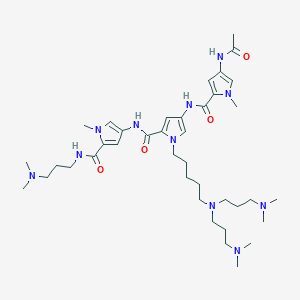
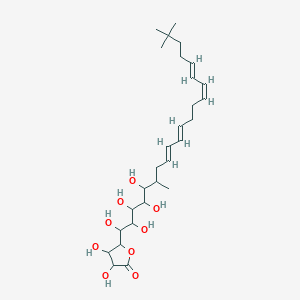
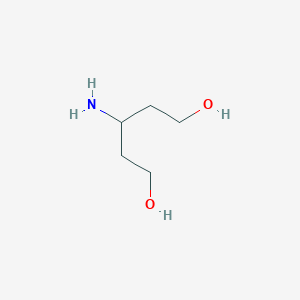
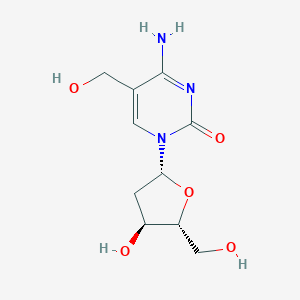
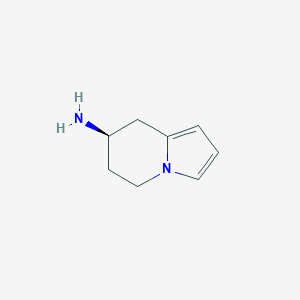
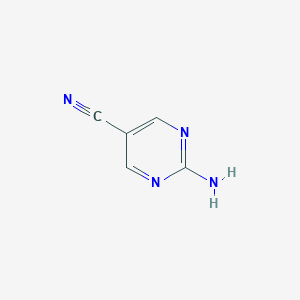
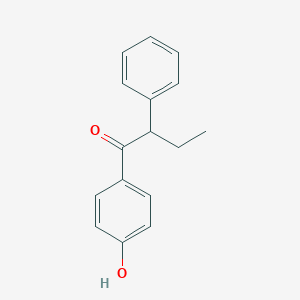
![5-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride](/img/structure/B129657.png)
